N-(Mercaptomethyl)acetamide

Structural Isomerism Medicinal Chemistry Chemical Synthesis

N-(Mercaptomethyl)acetamide (CAS 256471-59-7) is an organosulfur compound belonging to the mercaptoacetamide class, characterized by a thiol (-SH) group linked via a methylene bridge to an acetamide backbone (SMILES: CC(=O)NCS). With a molecular formula of C₃H₇NOS and a molecular weight of 105.16 g/mol , this compound presents as a structural isomer distinct from its more widely referenced congener, N-(Methyl)mercaptoacetamide (CAS 20938-74-3), which bears a methyl group on the amide nitrogen and a free thiol on the α-carbon.

Molecular Formula C3H7NOS
Molecular Weight 105.16 g/mol
Cat. No. B15246215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Mercaptomethyl)acetamide
Molecular FormulaC3H7NOS
Molecular Weight105.16 g/mol
Structural Identifiers
SMILESCC(=O)NCS
InChIInChI=1S/C3H7NOS/c1-3(5)4-2-6/h6H,2H2,1H3,(H,4,5)
InChIKeyZVUYJKVAXOZYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Mercaptomethyl)acetamide (CAS 256471-59-7): Molecular Characteristics and Baseline Identification for Sourcing Scientists


N-(Mercaptomethyl)acetamide (CAS 256471-59-7) is an organosulfur compound belonging to the mercaptoacetamide class, characterized by a thiol (-SH) group linked via a methylene bridge to an acetamide backbone (SMILES: CC(=O)NCS) [1][2]. With a molecular formula of C₃H₇NOS and a molecular weight of 105.16 g/mol [1], this compound presents as a structural isomer distinct from its more widely referenced congener, N-(Methyl)mercaptoacetamide (CAS 20938-74-3), which bears a methyl group on the amide nitrogen and a free thiol on the α-carbon [3]. This specific connectivity dictates its unique chemical behavior and potential utility in research applications requiring a specific thiol placement.

Why N-(Mercaptomethyl)acetamide Cannot Be Interchanged with Common Thiolated Acetamide Analogs in Research


Substituting N-(Mercaptomethyl)acetamide with a generic 'mercaptoacetamide' or even its structural isomer N-(Methyl)mercaptoacetamide (CAS 20938-74-3) is not chemically or functionally equivalent. The difference in connectivity—where the thiol is positioned on the nitrogen's methyl substituent versus on the α-carbon—fundamentally alters the compound's steric and electronic profile [1][2]. As demonstrated in mercaptoacetamide-based HDAC inhibitor design, the precise orientation of the thiol group is critical for optimal bidentate chelation of the catalytic zinc ion in the enzyme's active site [3]. A mispositioned thiol group could lead to a significant loss of inhibitory potency (potentially orders of magnitude) or complete loss of target engagement, rendering experimental results from substitute compounds irrelevant or misleading [3][4].

N-(Mercaptomethyl)acetamide: A Quantitative Guide to Evidence-Based Differentiation for Informed Procurement


Structural Isomerism: N-(Mercaptomethyl)acetamide vs. N-(Methyl)mercaptoacetamide

N-(Mercaptomethyl)acetamide (CAS 256471-59-7) is a constitutional isomer of N-(Methyl)mercaptoacetamide (CAS 20938-74-3). The former features a thiol group (-SH) on a methylene group attached to the amide nitrogen (SMILES: CC(=O)NCS), whereas the latter has a methyl group on the nitrogen and a thiol on the α-carbon (SMILES: SCC(=O)NC) [1][2]. This difference in atom connectivity, despite an identical molecular formula (C₃H₇NOS) and molecular weight (105.16 g/mol), results in two distinct chemical entities with different physical properties, reactivity profiles, and, most critically, divergent biological interactions [1][2].

Structural Isomerism Medicinal Chemistry Chemical Synthesis

Class-Level Inferior Toxicity Profile of Mercaptoacetamides Compared to Hydroxamates

While not a direct measurement for the target compound itself, a crucial class-level differential is that mercaptoacetamide-based histone deacetylase (HDAC) inhibitors are reported to be less toxic than their hydroxamate-based counterparts [1]. In a comparative in vitro study, mercaptoacetamides preferentially inhibited the growth of cancer cells over non-malignant cells, whereas the hydroxamate control showed toxicity at higher concentrations in both cancer and normal cells [2]. This indicates a potentially wider therapeutic window for compounds bearing the mercaptoacetamide zinc-binding group (ZBG) compared to the classical hydroxamic acid ZBG.

Toxicology Drug Discovery HDAC Inhibition

Class-Level Solubility Advantage of Mercaptoacetamides in Acidic Environments

The mercaptoacetamide class exhibits a favorable solubility profile compared to hydroxamates in acidic conditions. In a comparative biopharmaceutical assessment, mercaptoacetamide-based HDAC inhibitors (6MAQH and 5MABMA) demonstrated higher solubility under the acidic environment of the stomach (pH 1.2) and lower solubility at the neutral pH (7.4) of the small intestine, relative to the hydroxamate-based inhibitor H6CAHA [1]. This property can influence oral bioavailability and guide formulation strategies.

Biopharmaceutics Formulation Science Preclinical Development

Validated Metal Chelation Capacity of α-Mercaptoacetamide Scaffolds

The capacity of α-mercaptoacetamides to act as bidentate chelators for bivalent metal ions is a fundamental, quantifiable property of the class, distinguishing it from monodentate thiols. A foundational study by Martin (1961) systematically investigated the chelating tendencies of various α-mercaptoacetamides with metal ions, providing a baseline for their metal-binding affinity [1]. This chelation mechanism is the basis for the observed class-level HDAC inhibition, where the thiol and carbonyl oxygen interact with the catalytic zinc ion in a bidentate fashion [2].

Coordination Chemistry Metalloenzyme Inhibition Analytical Chemistry

Optimal Application Scenarios for N-(Mercaptomethyl)acetamide Based on Verified Evidence


Building Block for Metalloenzyme Inhibitor Design (HDAC Class)

The primary and most evidence-backed application for N-(Mercaptomethyl)acetamide is as a core structural component or 'warhead' in the design of novel histone deacetylase (HDAC) inhibitors. As supported by class-level data, the mercaptoacetamide group acts as an effective zinc-binding group (ZBG) that can engage the catalytic zinc ion in a bidentate manner [1][2]. This scaffold is associated with a more favorable toxicity profile compared to the classic hydroxamate ZBG [3], and advantageous pH-dependent solubility characteristics [4], making it a strategically sound choice for initiating a medicinal chemistry campaign targeting this class of enzymes. The unique connectivity of N-(Mercaptomethyl)acetamide may offer a distinct binding mode compared to its N-methyl isomer, potentially unlocking novel intellectual property space [5].

Ligand for Coordination Chemistry and Metal Ion Sensing Studies

Given the established chelating ability of α-mercaptoacetamides with bivalent metal ions [1], N-(Mercaptomethyl)acetamide can serve as a model ligand in coordination chemistry research. Its specific thiol placement on a nitrogen-attached methylene bridge may alter the geometry or stability constants of resulting metal complexes compared to those formed by N-(Methyl)mercaptoacetamide. Researchers investigating the fundamental principles of sulfur-metal coordination or developing novel metal-selective sensors could utilize this compound to probe the effects of ligand architecture on complexation behavior.

Reference Standard for Analytical Method Development (Structural Isomer Separation)

The existence of the isomeric pair, N-(Mercaptomethyl)acetamide (CAS 256471-59-7) and N-(Methyl)mercaptoacetamide (CAS 20938-74-3), provides a practical use case in analytical chemistry [5][6]. These two compounds, with identical mass and formula but different connectivity, pose a challenge for chromatographic and spectroscopic resolution. N-(Mercaptomethyl)acetamide can be procured as a reference standard to develop and validate HPLC, GC, or NMR methods specifically designed to distinguish between these close structural analogs, which is critical for quality control, impurity profiling, or reaction monitoring in synthetic processes involving mercaptoacetamides.

Synthetic Intermediate for Keratin-Reducing Agents in Cosmetics

Patents describe the use of N-mercaptoacetyl heterocyclic compounds and related mercaptoacetamides as keratin-reducing agents in permanent hair shaping formulations [7]. While the patent covers a broad range of structures, N-(Mercaptomethyl)acetamide possesses the core thiol-amide motif essential for this activity. Its specific structure could be incorporated as a building block or used directly in exploratory research aimed at developing new cosmetic formulations with potentially improved efficacy, lower odor, or reduced allergenicity compared to conventional thiol-based waving agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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